(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol

CYP2D6 inhibition drug-drug interaction bupropion metabolite pharmacology

(R*,S*)-2-(t-Butylamino)1-(3-chlorophenyl)propanol (CAS 99102-04-2), formally designated rac erythro-dihydrobupropion or erythrohydrobupropion, is a racemic β-hydroxyamphetamine-derivative active metabolite of the aminoketone antidepressant bupropion. It is one of three principal circulating metabolites—alongside hydroxybupropion and threohydrobupropion—that achieve plasma concentrations equal to or exceeding the parent drug following chronic bupropion administration.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 99102-04-2
Cat. No. B1139805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol
CAS99102-04-2
Synonyms(αS)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol;  _x000B_rac erythro-Hydroxybupropion; 
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
InChIInChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1
InChIKeyNDPTTXIBLSWNSF-BXKDBHETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac erythro-Dihydrobupropion (CAS 99102-04-2): Identity, Class, and Procurement-Relevant Characteristics


(R*,S*)-2-(t-Butylamino)1-(3-chlorophenyl)propanol (CAS 99102-04-2), formally designated rac erythro-dihydrobupropion or erythrohydrobupropion, is a racemic β-hydroxyamphetamine-derivative active metabolite of the aminoketone antidepressant bupropion [1]. It is one of three principal circulating metabolites—alongside hydroxybupropion and threohydrobupropion—that achieve plasma concentrations equal to or exceeding the parent drug following chronic bupropion administration [2]. The compound exists as a racemic mixture of (1R,2S)- and (1S,2R)-erythrohydrobupropion enantiomers, with a molecular weight of 241.76 g/mol and formula C₁₃H₂₀ClNO [1]. Its pharmacological relevance stems from its demonstrated capacity to inhibit cytochrome P450 2D6 (CYP2D6) with greater potency than either the parent drug or its major metabolite hydroxybupropion, a property that directly impacts drug-drug interaction risk assessment in polypharmacy contexts [3].

Why In-Class Substitution of erythro-Dihydrobupropion (CAS 99102-04-2) Is Not Supported by Quantitative Evidence


Bupropion's three major metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—are not pharmacologically interchangeable. Despite sharing a common β-hydroxyamphetamine scaffold, they exhibit quantitatively distinct inhibition potencies for CYP2D6, divergent metabolic contributions to bupropion clearance, widely separated convulsive liability thresholds, and non-equivalent plasma exposure profiles [1]. Substituting erythrohydrobupropion with threohydrobupropion, for example, would alter the CYP2D6 inhibitory contribution by approximately 3.2-fold based on Ki differences, and would misrepresent the in vivo clearance fraction by roughly 6- to 20-fold depending on the enantiomeric pathway considered [2][3]. These quantitative divergences mean that each diastereomer must be individually sourced and characterized for any study requiring metabolic pathway dissection, DDI risk prediction, or structure-activity relationship analysis within the bupropion pharmacophore family.

Quantitative Differentiation Evidence for rac erythro-Dihydrobupropion (CAS 99102-04-2) vs. Closest Analogs


CYP2D6 Inhibition Potency: erythro-Dihydrobupropion Is the Most Potent Competitive Inhibitor Among Bupropion Metabolites

In pooled human liver microsomes using the CYP2D6 probe substrate bufuralol, racemic erythrohydrobupropion (EHBUP) exhibited a Ki of 1.7 μM, representing 3.2-fold greater inhibitory potency than threohydrobupropion (Ki = 5.4 μM), 7.6-fold greater potency than hydroxybupropion (Ki = 13 μM), and 12.4-fold greater potency than bupropion itself (Ki = 21 μM) [1]. A separate comprehensive study confirmed that the Ki value for racemic EHBUP was 5.5-, 11.4-, and 13-fold lower than those for THBUP, OHBUP, and BUP, respectively [2]. These data establish erythrohydrobupropion as the single most potent CYP2D6 inhibitor among the four molecular species circulating during bupropion therapy.

CYP2D6 inhibition drug-drug interaction bupropion metabolite pharmacology

Fractional Contribution to Bupropion Metabolic Clearance: erythro-Dihydrobupropion Is a Minor Pathway Metabolite

In vitro-in vivo extrapolation predicts that erythrohydrobupropion accounts for only 8% of overall R-bupropion clearance and 4% of S-bupropion clearance, whereas threohydrobupropion accounts for 50% and 82%, respectively [1]. Hydroxybupropion contributes 34% (R-) and 12% (S-), and 4′-OH-bupropion contributes 8% and 2%. The near-order-of-magnitude difference in metabolic contribution between the erythro and threo diastereomers reflects the pronounced stereoselectivity of 11β-hydroxysteroid dehydrogenase type 1 and aldoketoreductases mediating carbonyl reduction of bupropion.

stereoselective metabolism bupropion clearance fraction metabolized

Convulsive Liability Ranking: erythro-Dihydrobupropion Exhibits Intermediate Seizure Risk in Mice

In a direct head-to-head study in female Swiss albino mice (n = 120; 10 per dose group), erythrohydrobupropion HCl demonstrated a convulsive dose-50 (CD₅₀) of 61 mg/kg following intraperitoneal administration, compared to CD₅₀ values of 35 mg/kg for hydroxybupropion HCl, 50 mg/kg for threohydrobupropion HCl, and 82 mg/kg for bupropion HCl [1]. The dose-response curves were significantly different (p < 0.0001). At equimolar doses equivalent to bupropion HCl 50 mg/kg and 75 mg/kg, erythrohydrobupropion HCl induced convulsions in 10% and 90% of mice, respectively, vs. 50% and 100% for threohydrobupropion HCl and 100% at both doses for hydroxybupropion HCl [1]. Cox proportional hazards modeling confirmed that erythrohydrobupropion HCl was significantly less likely to induce convulsions within the 2-h observation period compared to hydroxybupropion HCl [1].

convulsive liability seizure threshold bupropion metabolite safety

Antidepressant Potency in Mouse Screening: erythro-Dihydrobupropion Is Equipotent to Threohydrobupropion but 5-Fold Weaker Than Bupropion

In a standardised antidepressant screening test in mice, erythrohydrobupropion and threohydrobupropion were both approximately 5-fold less potent than bupropion, while hydroxybupropion was one-half as potent as the parent drug [1][2]. This places erythrohydrobupropion and threohydrobupropion at comparable antidepressant potency, both substantially weaker than hydroxybupropion and bupropion. Despite their lower intrinsic activity, all three metabolites achieve plasma concentrations that are as high or higher than bupropion at steady-state, meaning their quantitative contribution to overall therapeutic effect cannot be dismissed based on potency alone [1].

antidepressant activity mouse behavioral model bupropion metabolite potency

Elimination Half-Life: erythro-Dihydrobupropion Has an Intermediate Terminal Half-Life of ~33 Hours

The elimination half-life of erythrohydrobupropion is approximately 33 hours, intermediate between hydroxybupropion (20 hours) and threohydrobupropion (37 hours), and substantially longer than the parent drug bupropion (11–21 hours depending on acute vs. chronic dosing) [1][2]. This 13-hour differential between the erythro and threo diastereomers translates to meaningfully different accumulation kinetics during chronic dosing: threohydrobupropion requires approximately 185 hours (~8 days) to reach steady-state vs. ~165 hours (~7 days) for erythrohydrobupropion [1].

pharmacokinetics elimination half-life bupropion metabolite disposition

Steady-State Plasma Exposure: erythro-Dihydrobupropion AUC Is Modestly Elevated Relative to Bupropion, in Contrast to Threohydrobupropion and Hydroxybupropion

At steady-state following chronic bupropion administration, the AUC of erythrohydrobupropion is approximately 1.4–1.5 times that of the parent drug for the immediate-release formulation, whereas threohydrobupropion AUC is approximately 7 times and hydroxybupropion AUC is approximately 17 times that of bupropion [1]. In juvenile patients receiving bupropion SR, the erythrohydrobupropion AUC ratio was 2.7× vs. 12× for threohydrobupropion and 20× for hydroxybupropion [2]. This 5- to 7-fold difference in plasma accumulation between the erythro and threo diastereomers directly impacts the quantitative contribution of each metabolite to net in vivo CYP2D6 inhibition, as demonstrated by mechanistic static modeling that achieved accurate clinical DDI prediction only when all metabolites were incorporated [3].

plasma exposure AUC ratio metabolite accumulation

Procurement-Driven Application Scenarios for rac erythro-Dihydrobupropion (CAS 99102-04-2) Based on Quantitative Differentiation Evidence


CYP2D6 Drug-Drug Interaction Risk Assessment and In Vitro Inhibition Screening

Erythrohydrobupropion (Ki = 1.7 μM) is the most potent competitive CYP2D6 inhibitor among all circulating bupropion species [1]. Procurement of this specific diastereomer is mandatory for any in vitro CYP2D6 inhibition assay intended to mechanistically model bupropion-desipramine or bupropion-dextromethorphan clinical interactions. Using threohydrobupropion (Ki = 5.4 μM) or hydroxybupropion (Ki = 13 μM) as substitutes would underestimate CYP2D6 inhibitory hazard by 3.2- to 7.6-fold, leading to false-negative DDI risk classifications [1][2]. The compound is also essential for validating physiologically-based pharmacokinetic (PBPK) models that incorporate metabolite-mediated CYP2D6 inhibition, where erythrohydrobupropion accounts for approximately 9% of total in vivo CYP2D6 inhibitory activity despite being a minor clearance pathway metabolite [2].

Stereoselective Metabolic Pathway Dissection and Carbonyl Reductase Phenotyping

Erythrohydrobupropion represents the quantitatively minor reductive pathway of bupropion metabolism, accounting for only 8% (R-bupropion) and 4% (S-bupropion) of total clearance, in stark contrast to threohydrobupropion (50% and 82%) [3]. Laboratories developing stereoselective HPLC-MS/MS methods for bupropion metabolite quantification require authentic erythrohydrobupropion reference standard to calibrate the erythro-specific chromatographic channel, as its plasma concentrations (AUC ratio ~1.4–2.7× bupropion) are substantially lower than those of threohydrobupropion (AUC ratio ~7–12×) [4]. The compound also serves as a specific probe substrate/product for characterizing the stereoselectivity of 11β-hydroxysteroid dehydrogenase type 1 and aldoketoreductase isoforms.

Convulsive Liability Profiling and Neuroscience Safety Pharmacology

With a CD₅₀ of 61 mg/kg (i.p.) in mice, erythrohydrobupropion occupies a quantitatively distinct position on the bupropion metabolite seizure risk continuum: 1.74-fold less convulsive than hydroxybupropion (CD₅₀ = 35 mg/kg), 1.22-fold less convulsive than threohydrobupropion (CD₅₀ = 50 mg/kg), and 1.34-fold more convulsive than bupropion itself (CD₅₀ = 82 mg/kg) [5]. Neuroscience researchers investigating the structural determinants of bupropion-induced seizure risk require each metabolite in pure form to establish graded dose-response relationships and to test pharmacological interventions against specific metabolite-mediated convulsive mechanisms. Erythrohydrobupropion provides the intermediate-risk reference standard in this panel.

Therapeutic Drug Monitoring (TDM) and Forensic Toxicology LC-MS/MS Method Development

The distinct elimination half-life of erythrohydrobupropion (~33 h) relative to threohydrobupropion (~37 h) and hydroxybupropion (~20 h) necessitates diastereomer-specific calibration in TDM and forensic toxicology assays [1][4]. Erythrohydrobupropion is particularly relevant in post-mortem toxicology, where its concentrations must be differentiated from threohydrobupropion to accurately interpret bupropion exposure history. The compound's involvement in CYP2D6-mediated DDI risk—yet its modest plasma accumulation—makes it a sentinel analyte for distinguishing acute vs. chronic bupropion ingestion in forensic casework.

Quote Request

Request a Quote for (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.